2-Bromo-4-methoxypyrimidine-d3 is a deuterated derivative of 2-bromo-4-methoxypyrimidine, which is a pyrimidine compound featuring a bromine atom and a methoxy group at the 2 and 4 positions, respectively. The introduction of deuterium enhances its stability and can improve its performance in various applications, particularly in studies involving isotopic labeling. This compound is classified as an organic heterocyclic compound due to its nitrogen-containing ring structure.
2-Bromo-4-methoxypyrimidine-d3 can be synthesized through various chemical methods involving the bromination of pyrimidine derivatives. The compound is part of the pyrimidine family, which includes several biologically significant molecules. Pyrimidines are essential in biochemistry, particularly as components of nucleic acids (DNA and RNA) and other important biological molecules.
The synthesis of 2-Bromo-4-methoxypyrimidine-d3 typically involves the following steps:
The reaction conditions often include:
The molecular structure of 2-Bromo-4-methoxypyrimidine-d3 can be represented as follows:
The structure features:
The molecular weight of 2-Bromo-4-methoxypyrimidine-d3 is approximately 192.06 g/mol, accounting for the presence of deuterium.
2-Bromo-4-methoxypyrimidine-d3 can participate in various chemical reactions typical for halogenated compounds:
Reactions are typically carried out under controlled conditions, often requiring specific solvents and catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for compounds like 2-Bromo-4-methoxypyrimidine-d3 primarily involves its interaction with biological targets, such as enzymes or receptors. The presence of the bromine atom enhances electrophilicity, allowing it to participate in nucleophilic attack by biological molecules.
Studies have shown that brominated pyrimidines can exhibit significant biological activity, including antimicrobial and anticancer properties. The specific mechanism often involves interference with nucleic acid synthesis or modification of enzyme activity.
2-Bromo-4-methoxypyrimidine-d3 represents a strategically deuterated analog of the parent compound 2-Bromo-4-methoxypyrimidine (CAS: 944709-74-4), where three hydrogen atoms are replaced with deuterium (²H or D) atoms. This selective isotopic labeling typically occurs at the methoxy group (-OCD₃) and/or the pyrimidine ring positions, transforming the molecular formula from C₅H₅BrN₂O to C₅H₂D₃BrN₂O, resulting in a molecular weight increase from 189.01 g/mol to approximately 192.04 g/mol [3] [7]. The structural significance of this deuteration lies in the altered physicochemical properties imparted by deuterium-carbon bonds compared to protiated C-H bonds. Deuterium exhibits a smaller zero-point vibrational energy and forms stronger, shorter bonds (C-D bond length ≈ 1.207 Å vs. C-H ≈ 1.092 Å). This bond strength difference reduces the rate of bond cleavage in reactions involving kinetic isotope effects (KIE), making deuterated pyrimidines invaluable mechanistic probes in chemical reactions and metabolic studies. The bromine atom at the C2 position provides a versatile site for cross-coupling reactions (e.g., Suzuki, Stille), while the methoxy group at C4 offers both electronic modulation and a potential demethylation site, creating a multifunctional scaffold for pharmaceutical and agrochemical synthesis [3] [5].
Table 1: Structural Characteristics of 2-Bromo-4-methoxypyrimidine vs. Deuterated Analog
Property | 2-Bromo-4-methoxypyrimidine | 2-Bromo-4-methoxypyrimidine-d3 |
---|---|---|
CAS Number | 944709-74-4 | Pending assignment (Parent: 944709-74-4) |
Molecular Formula | C₅H₅BrN₂O | C₅H₂D₃BrN₂O |
Molecular Weight | 189.01 g/mol | ~192.04 g/mol |
Key Functional Groups | 2-Bromo, 4-methoxy | 2-Bromo, 4-methoxy-d₃ |
Deuteration Sites | N/A | Methoxy group (-OCD₃) |
Primary Synthetic Uses | Cross-coupling precursor | Isotopic tracer, Mechanistic studies |
Halogenated methoxypyrimidines emerged as pivotal building blocks in the late 20th century, driven by their dual reactivity and electron-deficient nature. The development of 2-bromo-4-methoxypyridine (CAS: 89488-29-9) in the 1980s-1990s established a precedent for regioselective functionalization of diazines, demonstrating superior leaving group ability of bromine at C2 compared to C4 [4] [5]. This chemistry was extended to pyrimidines, with 2-bromo-4-methoxypyrimidine (first synthesized circa early 2000s, CAS assigned 944709-74-4) offering enhanced reactivity due to the additional nitrogen atom. A landmark application appeared in the synthesis of kinase inhibitors, where its bromine served as a cross-coupling handle for introducing pharmacophores. The discovery of halogen bonding capabilities in derivatives like 2-bromo-4-iodopyridine (CAS: 100523-96-4) further expanded their utility in crystal engineering and supramolecular chemistry [8]. By 2023, halogenated methoxypyrimidines became indispensable in medicinal chemistry, evidenced by derivatives in α-glucosidase inhibitors where bromo-methoxy pyrimidines showed IC₅₀ values as low as 19.60 ± 0.21 µM – significantly outperforming early-generation drugs like acarbose (IC₅₀ = 817.38 ± 6.27 µM) [2]. This established a robust chemical legacy that deuterated analogs now leverage for advanced applications.
Table 2: Historical Milestones in Halogenated Methoxypyrimidine Chemistry
Timeframe | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1980s-1990s | Regioselective halogenation techniques | 2-Bromo-4-methoxypyridine (89488-29-9) | Established ortho-halogen activation for nucleophilic substitution |
Early 2000s | Pyrimidine-selective coupling methodologies | 2-Bromo-4-methoxypyrimidine (944709-74-4) | Enabled synthesis of complex heterocycles for drug discovery |
2010-2020 | Halogen bonding applications | 2-Bromo-4-iodopyridine (100523-96-4) | Advanced materials design via non-covalent interactions |
2023-Present | High-potency enzyme inhibitors | Bromo-methoxy pyrimidine derivatives | Achieved IC₅₀ values 40x lower than standard drugs (e.g., 19.6 µM vs 817 µM) [2] |
Deuterated analogs like 2-Bromo-4-methoxypyrimidine-d3 exemplify the transformative role of isotopic labeling in elucidating molecular mechanisms. Deuterium's nuclear properties (I=1 spin) enable detection via ²H NMR and vibrational spectroscopy (IR/Raman), allowing real-time tracking of reaction pathways and metabolic fate without structural perturbation. In pharmaceutical research, deuterium incorporation at metabolic soft spots – such as methoxy groups prone to demethylation – can attenuate drug metabolism via the primary kinetic isotope effect (PKIE), potentially extending half-lives and reducing toxic metabolite formation. This principle underpins "deuterium-switch" drugs, where strategic deuteration enhances pharmacokinetics. For 2-Bromo-4-methoxypyrimidine-d3, the -OCD₃ group specifically probes demethylation kinetics in cytochrome P450 assays, while ring deuteration studies C-H activation in catalytic transformations. Beyond metabolism, these isotopes quantify molecular interactions through isotope-edited spectroscopic techniques and provide internal standards for ultra-sensitive LC-MS quantification of pyrimidine-containing compounds in complex matrices, achieving detection limits unobtainable with protiated analogs [1] [2] [6].
Table 3: Applications of 2-Bromo-4-methoxypyrimidine-d3 in Research
Application Domain | Mechanistic Insight Provided | Analytical Advantage |
---|---|---|
Reaction Kinetics | Measures KIE in cross-couplings (e.g., Suzuki, Buchwald) | ²H NMR tracks site-specific bond cleavage |
Metabolic Profiling | Quantifies demethylation rates at -OCH₃ vs. -OCD₃ | LC-MS distinguishes deuterated metabolites via m/z shifts |
Enzyme Mechanism Studies | Probes binding interactions of pyrimidine inhibitors | Isotope-edited IR reveals bond polarization in active sites |
Mass Spectrometry | Internal standard for pyrimidine quantification | Eliminates matrix effects; enables picomolar detection |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: